2,5-Diaminopyrimidin-4(3H)-one is a pyrimidine derivative characterized by two amino groups located at the 2 and 5 positions and a keto group at the 4 position of the pyrimidine ring. This compound is significant in various biochemical pathways, particularly in the biosynthesis of riboflavin (vitamin B2), playing a crucial role in cellular metabolism and energy production.
2,5-Diaminopyrimidin-4(3H)-one belongs to the class of organic compounds known as pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms in their ring structure. It is classified as a diaminopyrimidine due to the presence of two amino groups.
The synthesis of 2,5-Diaminopyrimidin-4(3H)-one can be achieved through various approaches:
The reaction proceeds through an intermediate formation where guanidine reacts with malonic acid derivatives, leading to cyclization. The use of catalysts can significantly improve the reaction rate and yield.
The molecular formula of 2,5-Diaminopyrimidin-4(3H)-one is CHNO. The structural representation includes:
2,5-Diaminopyrimidin-4(3H)-one participates in several chemical reactions:
These reactions yield various substituted pyrimidines with potential applications in medicinal chemistry.
The primary biochemical target for 2,5-Diaminopyrimidin-4(3H)-one is the enzyme known as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate reductase.
This compound binds to the active site of its target enzyme, influencing riboflavin biosynthesis pathways. Its interaction leads to the production of 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate.
The compound's action affects critical metabolic pathways related to energy production and cellular function.
Studies have indicated that environmental factors such as pH and temperature can significantly influence its stability and reactivity during biochemical processes.
2,5-Diaminopyrimidin-4(3H)-one is primarily used in:
Regioselective modification of the 2,5-diaminopyrimidin-4(3H)-one scaffold exploits differential reactivity at the C-2, C-5, and C-6 positions to achieve targeted derivatization. The C-2 amino group exhibits enhanced nucleophilicity relative to C-5 due to diminished resonance stabilization, enabling selective N-alkylations or acylations under mild conditions. N-Alkylation at the N-8 position (equivalent to C-2 in bicyclic systems) significantly enhances dihydrofolate reductase (DHFR) binding affinity by increasing basicity (pK~a~ ≈ 5.3–5.6), as demonstrated with quaternized 2-aminopyrimido[4,5-d]pyrimidin-4-ones. Kinetic studies revealed dissociation constants (K~d~) of 127 μM for N-8-methyl derivatives versus negligible binding for unmodified analogues [4].
Electrophilic aromatic substitution occurs preferentially at C-6 due to electron donation from adjacent amino groups. Halogenation (chlorination or bromination) at this position provides handles for cross-coupling reactions (e.g., Suzuki-Miyaura). Val263 backbone carbonyl interactions in IRAK4 inhibitors further demonstrate how C-6 substituents influence binding mode divergence between pyrimidine and pyrimidin-4-one chemotypes. Thiomethyl ether installation at C-2 (compound 10) maintained nanomolar IRAK4 inhibition (IC~50~ = 27 nM), while electron-deficient groups like difluoropiperidine reduced potency 5-fold [3].
Table 1: Regioselective Functionalization Impact on Biological Activity
Position Modified | Substituent | Target Enzyme | Key Activity Change |
---|---|---|---|
N-8 (C-2 equivalent) | Methyl | DHFR | K~d~ = 127 μM (vs. no binding in parent) |
C-2 | Thiomethyl ether | IRAK4 | IC~50~ = 27 nM (retained potency) |
C-2 | 3,3-Difluoropiperidine | IRAK4 | 5-fold potency loss vs. piperidine |
C-6 | Chloro | IRAK4 | Altered hinge-binding motif interaction |
Multicomponent reactions (MCRs) enable efficient construction of complex diaminopyrimidinone architectures via tandem condensations. A green aqueous-phase synthesis combines 2,6-diaminopyrimidin-4(3H)-one, aromatic aldehydes, and cyclic ketones (e.g., acetophenones) under sodium carbonate catalysis (60°C). This one-pot cascade forms 2-amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones through Knoevenagel condensation, Michael addition, and cyclodehydration, achieving 70–92% yields while forming two C–C bonds and one C–N bond [6].
Isatin-based MCRs generate spirooxindole derivatives when 2,6-diaminopyrimidin-4(3H)-one reacts with isatins under p-toluenesulfonic acid (p-TSA) catalysis in ethanol. The reaction proceeds via isatin ring opening, followed by recyclization to yield spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidines. Electron-withdrawing substituents on isatin (e.g., 5-nitro) accelerate the reaction (≤8 hours reflux) with yields up to 85% [10]. DHFR substrate synthesis employs α-chloro ketones in a three-component annulation with 2,6-diamino-3(H)-4-oxo-pyrimidine, producing both furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines concurrently, albeit requiring chromatographic separation [4] [7].
Table 2: Multicomponent Systems for Pyrimidinone Annulation
Reactants | Conditions | Products | Yield (%) |
---|---|---|---|
Aldehyde + 2,6-Diaminopyrimidin-4(3H)-one + Acetophenone | Na~2~CO~3~, H~2~O/EtOH, 60°C | 2-Amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones | 70–92 |
Isatin + 2,6-Diaminopyrimidin-4(3H)-one | p-TSA, EtOH, reflux | Spirooxindole-pyridopyrimidines | 78–85 |
α-Chloro ketone + 2,6-Diamino-3(H)-4-oxo-pyrimidine | 50–60°C, 48 hours | Furo/pyrrolo[2,3-d]pyrimidines | 27–33 (each) |
Chiral diaminopyrimidinones leverage asymmetric catalysis for selective biological targeting. Pyrimidin-4-one IRAK4 inhibitors incorporate stereogenic centers at the C-2 sidechain through enantioselective alkylation. Tetrahydroisoquinoline derivatives (e.g., compound 16) exhibit retained potency (IC~50~ = 93 nM) and enhanced rat bioavailability (F = 42%) when configured with S-stereochemistry, attributed to optimal hydrophobic pocket occupancy within the kinase active site [3].
Enantiocontrol remains challenging for planar pyrimidinone cores. Resolution typically occurs via chiral auxiliaries attached to the C-2 amino group. N-Acylation with (–)-menthyl chloroformate generates diastereomeric carbamates separable by crystallization. Subsequent hydrazinolysis releases enantiopure amines (>99% ee). Transition-metal catalysis using Ir(I)-PHOX complexes achieves asymmetric hydrogenation of prochiral enaminone precursors en route to saturated N-methylpiperazine derivatives (e.g., compound 17), though yields require optimization (≤45% ee reported) [3] [7].
Chiral Pool Strategy: Cyclic amines like (R)-3-methylmorpholine couple regioselectively at C-2 via Buchwald-Hartwig amination. Thiourea organocatalysts facilitate Michael additions to β-nitrostyrenes, installing chiral sidechains at the C-5 position with moderate enantioselectivity (70–80% ee) [7].
Solid-phase synthesis accelerates diaminopyrimidinone diversification through resin-bound intermediates. Wang resin-linked p-(hydroxymethyl)benzoic acid serves as a key handle: (1) Glutamate coupling via DIC/HOBt activation; (2) Diazoketone formation with TMS-diazomethane; (3) Annulation with 2,6-diamino-3(H)-4-oxo-pyrimidine under microwave irradiation (Scheme 1). This sequence yields furo[2,3-d]pyrimidine libraries after trifluoroacetic acid (TFA) cleavage [7].
Scheme 1: Solid-Phase Furopyrimidinone Synthesis
Step 1: Wang resin → Glutamate diethyl ester couplingStep 2: Arndt-Eistert homologation to α-diazoketoneStep 3: HCl-mediated conversion to α-chloro ketoneStep 4: Cyclization with 2,6-diamino-3(H)-4-oxo-pyrimidineStep 5: TFA cleavage → 2,4-Diamino-5-substituted furo[2,3-d]pyrimidine
Rink amide resin enables combinatorial N-alkylation at C-2. After loading Fmoc-protected 2,5-diaminopyrimidin-4(3H)-one via carbodiimide chemistry, selective deprotection (piperidine/DMF) and amine acylations/alkylations generate >200 analogues in parallel. LC-MS purification achieves >90% purity for 85% of library members, demonstrating utility for fragment-based screening [7].
Sustainable synthesis minimizes waste and energy use. Solvent-free reactions employ mechanochemical grinding: barbituric acid, aldehydes, and malononitrile undergo Knoevenagel-Michael cyclizations upon mortar-pestle grinding (5 minutes), delivering pyrano[2,3-d]pyrimidines quantitatively without catalysts [9].
Microwave irradiation drastically accelerates dihydropyridopyrimidine formation. Combining 2,6-diaminopyrimidin-4(3H)-one, aldehydes, and acetophenones in aqueous ethanol under 300 W irradiation achieves 85–94% yields within 4–7 minutes at 60°C—a 50-fold rate increase versus conventional heating. Dielectric heating enhances molecular collision frequency, suppressing side products like Schiff bases [6] [9]. Ultrasound-assisted protocols using ceric ammonium nitrate (CAN) in water afford pyrano[2,3-d]pyrimidines in 25–40 minutes (50% ultrasound amplitude). Cavitational collapse generates localized hotspots (>2000°C), accelerating condensation while maintaining ambient bulk temperatures [9].
Table 3: Green Synthesis Efficiency Comparison
Method | Conditions | Time | Yield Range (%) | Energy Savings |
---|---|---|---|---|
Conventional Heating | Ethanol reflux, 80°C | 6–12 hours | 65–80 | Baseline |
Microwave Irradiation | H~2~O/EtOH (1:1), 300 W, 60°C | 4–7 minutes | 85–94 | 90% reduction |
Ultrasound | CAN (10 mol%), H~2~O, 50% amplitude | 25–40 minutes | 78–88 | 70% reduction |
Solvent-Free Grinding | Neat, mortar-pestle, RT | 5 minutes | 90–98 | 95% reduction |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: